
3-Hexyn-2-one
Overview
Description
3-Hexyn-2-one: is an organic compound with the molecular formula C6H8O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. .
Mechanism of Action
Target of Action
3-Hexyn-2-one is a chemical compound with the molecular formula C6H8O . It is a member of the class of compounds known as ketones , which are organic compounds containing a carbonyl group bonded to two carbon atoms
Mode of Action
For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen in the carbonyl group of the ketone can act as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving carbonyl groups, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways, potentially influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexyn-2-one can be synthesized through several methods. One common approach involves the alkylation of acetylene with a suitable alkyl halide, followed by oxidation to introduce the carbonyl group. Another method includes the hydrolysis of 3-hexyn-2-ol to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For example, the hydrogenation of 3-hexyn-1-ol using palladium catalysts supported on titanium dioxide has been reported. This method involves mild reaction conditions, such as a temperature of 40°C and a hydrogen pressure of 0.2 MPa .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyn-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are often used.
Substitution: Reagents like sodium amide or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Hexyn-2-one is widely utilized as a building block in organic synthesis. Its alkyne functionality enables the formation of complex molecules through various reactions, including:
- Nucleophilic additions : The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
- Cycloaddition reactions : It can participate in cycloadditions to form cyclic compounds.
Case Study: Asymmetric Reduction
Research has demonstrated that this compound can be asymmetrically reduced to propargyl alcohol using specific chiral boron reagents. For instance, potassium 9-O-(1,2:5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane yielded an enantiomeric excess of 34% for the (R)-enantiomer under controlled conditions.
Biological Applications
Potential Biological Activities
Studies have investigated the biological properties of this compound, particularly its antimicrobial and anticancer activities. The compound's ability to disrupt cellular processes makes it a candidate for further exploration in drug development.
Antimicrobial Properties
Preliminary research indicates that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Medicinal Chemistry
Drug Development
Ongoing research focuses on the use of this compound as a precursor in pharmaceutical synthesis. Its structural characteristics allow it to be modified into various bioactive compounds.
Case Study: Synthesis of Anticancer Agents
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. These studies highlight its potential role in developing new therapeutic agents targeting cancer cells.
Comparison with Similar Compounds
1-Hexyne: An alkyne with a triple bond at the first carbon atom.
2-Hexyne: An alkyne with a triple bond at the second carbon atom.
3-Hexyne: An alkyne with a triple bond at the third carbon atom.
Uniqueness: 3-Hexyn-2-one is unique due to the presence of both a triple bond and a carbonyl group, which imparts distinct reactivity and versatility in chemical reactions. This combination of functional groups is not commonly found in other hexynes, making this compound a valuable compound in organic synthesis and industrial applications .
Biological Activity
3-Hexyn-2-one (C6H8O), a compound classified as an alkyne, has garnered interest in various fields of research due to its unique biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by case studies and research findings.
This compound is characterized by a triple bond between the second and third carbon atoms in its chain. Its chemical structure is pivotal for its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides using palladium catalysts.
- Hydrolysis of Alkynyl Halides : Alkynyl halides can be hydrolyzed to yield this compound under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against:
- Bacteria : Including Escherichia coli and Staphylococcus aureus.
- Fungi : Such as Candida albicans.
The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The cytotoxicity was assessed using MTT assays, revealing that this compound induces apoptosis in these cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties of this compound.
- Methodology : Agar diffusion method was used to determine the zone of inhibition against selected microorganisms.
- Results : Significant antimicrobial activity was observed with zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used.
-
Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects on HeLa and MCF-7 cell lines.
- Methodology : Cells were treated with varying concentrations of this compound, followed by MTT assay to measure cell viability.
- Results : IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent cytotoxicity.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve:
- Induction of oxidative stress leading to apoptosis.
- Disruption of mitochondrial membrane potential.
Data Tables
Properties
IUPAC Name |
hex-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPKZGQTMVYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075114 | |
Record name | 3-Hexyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-36-3 | |
Record name | 3-Hexyn-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexyn-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the asymmetric reduction of 3-Hexyn-2-one?
A1: this compound, an internal α,β-acetylenic ketone, has been successfully reduced asymmetrically to its corresponding propargyl alcohol using potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. This reaction, conducted in THF at 0°C, yielded the (R)-enantiomer of the propargyl alcohol with an enantiomeric excess (ee) of 34% []. Another study achieved a 39% ee of the (R)-enantiomer using potassium B-methoxydiisopinocampheylborohydride as a chiral reducing agent [].
Q2: How does the structure of this compound influence its reactivity with bromine chloride and iodine monochloride?
A2: this compound reacts with both bromine chloride (BrCl) and iodine monochloride (ICl) to primarily yield the (Z)-anti-Markovnikov (AM) regioisomer in dichloromethane (CH2Cl2) []. This preference for the (Z)-AM product is attributed to the electronic and steric effects of the carbonyl group conjugated to the triple bond, influencing the halonium ion intermediate formation and subsequent nucleophilic attack.
Q3: Has this compound been used in reactions involving Frustrated Lewis Pairs?
A3: Yes, this compound has been shown to react with the aluminum/phosphorus Frustrated Lewis Pair (FLP) Mes2P-C(AltBu)2=C(H)Ph []. This reaction proceeds through a C-H bond activation at the carbonyl methyl group, ultimately forming a unique ligand featuring two conjugated C=C bonds []. This highlights the potential of this compound as a substrate in FLP chemistry for generating novel organic molecules.
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